REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH2:8][CH:9]2[CH2:13][CH2:12][CH2:11][N:10]2[CH3:14])=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pt](=O)=O.[H][H]>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]([CH2:8][CH:9]2[CH2:13][CH2:12][CH2:11][N:10]2[CH3:14])=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
2-(4-nitrobenzyl)-1-methylpyrrolidine
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CC2N(CCC2)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
platinum dioxide hydrogen
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O.[H][H]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the catalyst from the reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
concentrate the latter and
|
Type
|
CUSTOM
|
Details
|
recrystallize the thus-produced residue from n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CC2N(CCC2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |